molecular formula C11H21NO2 B8644936 methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate

methyl 2,2-dimethyl-3-piperidin-4-ylpropanoate

Cat. No. B8644936
M. Wt: 199.29 g/mol
InChI Key: NZJNVUCLKGDVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C(C)(C)CC1CCN(C(=O)OC(C)(C)C)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:29]([Cl:30])[Cl:31].[CH3:1][O:2][C:3]([C:4]([CH2:5][CH:6]1[CH2:7][CH2:8][N:9]([C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[CH2:10][CH2:11]1)([CH3:19])[CH3:20])=[O:21].[OH:22][C:23]([C:24]([F:25])([F:26])[F:27])=[O:28]>>[CH3:1][O:2][C:3]([C:4]([CH2:5][CH:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)([CH3:19])[CH3:20])=[O:21]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
COC(=O)C(C)(C)CC1CCN(C(=O)OC(C)(C)C)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C(C)(C)CC1CCN(C(=O)OC(C)(C)C)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C)(C)CC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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